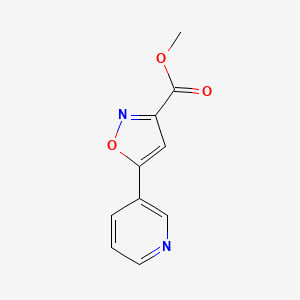

Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-pyridin-3-yl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-14-10(13)8-5-9(15-12-8)7-3-2-4-11-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYBKCVFGWEEKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801191169 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(3-pyridinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-46-2 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(3-pyridinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(3-pyridinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Mechanistically Driven Approach to the Synthesis of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[1][2] Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate is a key heterocyclic building block, valuable for the synthesis of kinase inhibitors, anti-inflammatory compounds, and other pharmacologically active agents.[3] This guide provides a comprehensive, mechanistically-grounded protocol for the synthesis of this target molecule. Moving beyond a simple recitation of steps, we delve into the causality behind the strategic and procedural choices, emphasizing a robust and reproducible [3+2] cycloaddition pathway. The protocols are designed to be self-validating, ensuring scientific integrity and trustworthiness for researchers in drug discovery and development.

Strategic Design: A Retrosynthetic Analysis

The most powerful and convergent strategy for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction.[1][4] This approach involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile). Our retrosynthetic analysis of this compound identifies this key disconnection, leading to two primary precursor molecules: a source for the 3-pyridylnitrile oxide and an alkyne bearing the methyl carboxylate group.

Caption: Mechanism for the synthesis of the target isoxazole.

Detailed Experimental Protocol

This section provides a robust, step-by-step methodology. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Synthesis of 3-Pyridinecarboxaldehyde Oxime (Precursor 1)

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (5.35 g, 50 mmol) and ethanol (30 mL).

-

Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (4.17 g, 60 mmol) and sodium hydroxide (2.40 g, 60 mmol) in water (15 mL). Causality Note: The sodium hydroxide neutralizes the HCl salt of hydroxylamine, liberating the free base required for the reaction.

-

Reaction: Add the aqueous hydroxylamine solution to the stirred aldehyde solution. An immediate mild exotherm and formation of a white precipitate may be observed.

-

Completion & Isolation: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde spot has disappeared. Cool the mixture in an ice bath for 30 minutes, then collect the white crystalline product by vacuum filtration.

-

Purification: Wash the filter cake with cold water (2 x 15 mL) and then a small amount of cold ethanol. Dry the product under vacuum to yield 3-pyridinecarboxaldehyde oxime (typically >90% yield), which can be used in the next step without further purification.

Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| 3-Pyridinecarboxaldehyde Oxime | 122.12 | 2.44 g | 20 | 1.0 |

| Methyl Propiolate | 84.07 | 2.02 g (2.1 mL) | 24 | 1.2 |

| N-Chlorosuccinimide (NCS) | 133.53 | 2.81 g | 21 | 1.05 |

| Triethylamine (Et₃N) | 101.19 | 4.46 mL | 32 | 1.6 |

| N,N-Dimethylformamide (DMF) | - | 40 mL | - | - |

Protocol:

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-pyridinecarboxaldehyde oxime (2.44 g, 20 mmol) and anhydrous DMF (40 mL). Stir until all solids dissolve.

-

Chlorination: Add N-chlorosuccinimide (2.81 g, 21 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 30 °C. Causality Note: NCS is a mild and effective source of electrophilic chlorine for converting the oxime to the hydroximoyl chloride. A slight excess ensures full conversion.

-

Stirring: Stir the resulting solution at room temperature for 1 hour. The solution should be clear and pale yellow.

-

Dipolarophile Addition: Add methyl propiolate (2.1 mL, 24 mmol) to the reaction mixture in one portion. Causality Note: A slight excess of the dipolarophile ensures the efficiently trapped nitrile oxide as it is formed, minimizing side reactions like dimerization.

-

Cycloaddition Initiation: Cool the flask in an ice-water bath to 0-5 °C. Slowly add triethylamine (4.46 mL, 32 mmol) dropwise via a syringe over 20-30 minutes, maintaining the internal temperature below 10 °C. Causality Note: Slow, cold addition of the base controls the rate of nitrile oxide formation, preventing a rapid exotherm and minimizing side reactions. An excess of base is used to drive the elimination reaction to completion and neutralize the HCl byproduct.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

-

Workup: Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes. A precipitate should form. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude solid with water (3 x 30 mL). Recrystallize the solid from an ethanol/water mixture or purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound as a white to off-white solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~9.1 (s, 1H, Py-H2), ~8.8 (d, 1H, Py-H6), ~8.1 (d, 1H, Py-H4), ~7.5 (m, 1H, Py-H5), ~7.2 (s, 1H, Isoxazole-H4), 4.0 (s, 3H, -OCH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~170.1, 160.5, 158.2, 151.8, 147.5, 134.0, 125.3, 123.9, 100.5, 53.0. |

| Mass Spec (ESI+) | m/z calculated for C₁₀H₈N₂O₃ [M+H]⁺: 205.06; found: 205.06. |

| Melting Point | Literature dependent, but expected to be a sharp-melting crystalline solid. |

Safety & Troubleshooting

-

Safety: N-Chlorosuccinimide is an irritant. Triethylamine has a strong odor and is flammable. DMF is a skin and respiratory irritant. All manipulations should be performed in a fume hood with appropriate PPE.

-

Troubleshooting:

-

Low Yield: May result from incomplete formation of the hydroximoyl chloride (ensure NCS is fresh) or dimerization of the nitrile oxide. Ensure slow, cold addition of triethylamine to mitigate dimerization.

-

Impure Product: The primary impurity is often the furoxan dimer of the nitrile oxide. This can be removed during column chromatography or recrystallization. Ensure the workup with water is thorough to remove DMF and triethylamine hydrochloride salts.

-

Conclusion

This guide details a reliable and mechanistically sound synthesis of this compound. By focusing on the 1,3-dipolar cycloaddition of an in situ-generated nitrile oxide, this protocol provides researchers with a high-yielding and scalable route to a valuable heterocyclic building block. Understanding the causality behind each step—from precursor preparation to the controlled generation of the reactive intermediate—empowers scientists to troubleshoot and adapt this powerful methodology for the synthesis of other novel isoxazole derivatives critical to the advancement of drug discovery.

References

-

Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]

-

Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. ResearchGate. [Link]

- (2001). Process for synthesizing isoxazolines and isoxazoles.

-

Mendoza, D. B., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(34), 22055-22062. [Link]

-

Raimondi, L., et al. (2016). Synthesis of isoxazolidines by 1,3-dipolar cycloaddition: Recent advances. Organic & Biomolecular Chemistry, 14(3), 757-768. [Link]

-

Kumar, A., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry, 29(8), 1763-1767. [Link]

-

Hassert, M., et al. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2021(2), M1229. [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of Medicinal and Chemical Sciences, 5(6), 949-960. [Link]

-

Various Authors. (2023). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

-

Unspecified Authors. (2017). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

-

Gevorgyan, A., et al. (2015). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. Journal of Heterocyclic Chemistry, 52(1), 11-19. [Link]

-

de Oliveira, R. B., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLoS ONE, 7(6), e39084. [Link]

- (1995). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

Waldo, J. P., & Larock, R. C. (2007). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 9(10), 1765-1768. [Link]

-

Reddy, C. R., et al. (2013). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 18(9), 10835-10851. [Link]

-

Nguyen, T. B., et al. (2021). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 17, 1-9. [Link]

-

MySkinRecipes. (n.d.). Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate. [Link]

-

Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

-

Iaroshenko, V. O., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 26(11), 3324. [Link]

-

Li, Y., et al. (2019). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 24(18), 3246. [Link]

-

Cruz-Reyes, M. R., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4118. [Link]

-

El-Sayed, H. A., et al. (2015). Synthesis and antiviral activity of novel 3,5-disubstituted 1,2,4-triazole glycoside derivatives. Der Pharma Chemica, 7(1), 133-143. [Link]

Sources

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate

This guide provides a comprehensive structural analysis of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document moves beyond a simple recitation of data, offering in-depth interpretations and rationales grounded in established chemical principles and spectroscopic techniques.

Introduction: The Significance of the Pyridyl-Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in a variety of non-covalent interactions. When coupled with a pyridine moiety, as in this compound, the resulting molecule presents a unique electronic and steric profile. This combination of aromatic and heteroaromatic rings is a common feature in molecules designed to interact with biological targets, offering a balance of rigidity and conformational flexibility. The 3-pyridyl substitution, in particular, introduces a key hydrogen bond acceptor, which can be critical for molecular recognition at an active site. This guide will dissect the structural nuances of this promising scaffold.

Synthesis and Molecular Architecture

The synthesis of this compound can be achieved through several established routes for isoxazole formation. A common and effective method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Proposed Synthetic Pathway

A logical synthetic approach involves the generation of 3-pyridinecarbonitrile oxide from 3-pyridinecarboxaldehyde oxime, followed by its reaction with methyl propiolate. This cycloaddition directly furnishes the desired 3,5-disubstituted isoxazole ring system.

Caption: Proposed synthetic pathway for this compound.

The choice of an oxidizing agent in Step 2 is critical to efficiently generate the nitrile oxide intermediate while minimizing side reactions. N-chlorosuccinimide (NCS) is often employed for this transformation. The subsequent cycloaddition with methyl propiolate is typically regioselective, yielding the 3,5-disubstituted product as the major isomer.

Spectroscopic Elucidation

A thorough spectroscopic analysis is paramount to confirm the identity and purity of the synthesized compound. This section details the expected spectroscopic signatures of this compound based on data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative.

-

Pyridyl Protons: The four protons of the 3-pyridyl ring will appear as a complex set of multiplets in the aromatic region (typically δ 7.5-9.0 ppm). The proton at the 2-position of the pyridine ring is expected to be the most downfield due to its proximity to the nitrogen atom.

-

Isoxazole Proton: A sharp singlet corresponding to the C4-H of the isoxazole ring is anticipated, likely in the range of δ 6.5-7.5 ppm.

-

Methyl Ester Protons: A singlet integrating to three protons for the methyl ester group (-OCH₃) will be observed, typically around δ 3.9-4.1 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will complement the proton data.

-

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, expected in the region of δ 160-165 ppm.

-

Isoxazole Carbons: The C3 and C5 carbons of the isoxazole ring are expected to resonate at approximately δ 158-162 ppm and δ 168-172 ppm, respectively. The C4 carbon will appear further upfield, typically around δ 100-110 ppm.

-

Pyridyl Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm).

-

Methyl Ester Carbon: The methyl carbon of the ester group will be observed upfield, around δ 52-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1720-1740 | Strong |

| C=N (Isoxazole & Pyridine) | 1580-1650 | Medium to Strong |

| C=C (Aromatic) | 1450-1600 | Medium to Weak |

| C-O (Ester) | 1200-1300 | Strong |

| C-H (Aromatic) | 3000-3100 | Medium to Weak |

| C-H (Methyl) | 2850-3000 | Medium to Weak |

The strong carbonyl stretch of the ester group is a particularly diagnostic peak in the IR spectrum. The various C=N and C=C stretching vibrations from the isoxazole and pyridine rings will contribute to a complex fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₈N₂O₃), the expected molecular weight is approximately 204.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 204. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 173, and the loss of the entire methyl carboxylate group (-COOCH₃) to give a fragment at m/z 145.

Crystallographic Analysis and Molecular Modeling

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as Methyl 3-phenylisoxazole-5-carboxylate, allows for a detailed and reliable prediction of its solid-state conformation and intermolecular interactions.[1]

Predicted Molecular Geometry

The molecule is expected to be largely planar, with a small dihedral angle between the isoxazole and pyridine rings. This planarity is a consequence of the sp² hybridization of the atoms in both rings. The methyl ester group may exhibit some rotational freedom, but a co-planar arrangement with the isoxazole ring is often favored to maximize conjugation.

| Parameter | Predicted Value | Rationale |

| Isoxazole-Pyridine Dihedral Angle | 10-25° | Based on analogs like Methyl 3-phenylisoxazole-5-carboxylate.[1] |

| C=O Bond Length | ~1.21 Å | Typical for an ester carbonyl group. |

| N-O Bond Length (Isoxazole) | ~1.40 Å | Characteristic of the isoxazole ring. |

| C-O Bond Lengths (Ester) | ~1.34 Å (C-O), ~1.44 Å (O-CH₃) | Standard ester bond lengths. |

Intermolecular Interactions and Crystal Packing

In the solid state, the molecules are likely to be organized through a network of non-covalent interactions.

-

π-π Stacking: The planar aromatic and heteroaromatic rings are expected to engage in π-π stacking interactions, contributing significantly to the stability of the crystal lattice.

-

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the carbonyl group and the nitrogen atom of the pyridine ring as acceptors are anticipated. These interactions play a crucial role in directing the crystal packing.

References

physicochemical properties of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The guide delves into the compound's synthesis, core physicochemical properties, and its established and potential applications, particularly in drug discovery. As a key intermediate, its structural features—a methyl ester for further modification, an isoxazole core known for a wide range of bioactivities, and a pyridyl moiety for modulating solubility and receptor interactions—make it a valuable scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. Isoxazole-containing compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic integration of an isoxazole ring can enhance a molecule's physicochemical profile, making it a favored scaffold in modern drug design.[1]

This compound belongs to this important class of compounds. It serves as a crucial synthetic intermediate for more complex molecules, particularly those targeting the central nervous system. The parent carboxylic acid, 5-(3-Pyridyl)isoxazole-3-carboxylic Acid, is a key precursor in the development of nicotinic acetylcholine receptor (nAChR) modulators, which have potential applications in treating cognitive and neurodegenerative disorders.[2] The methyl ester functional group provides a reactive handle for creating libraries of amides and other derivatives, facilitating extensive structure-activity relationship (SAR) studies.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid. This method is reliable and allows for straightforward purification.

Synthesis Strategy: From Carboxylic Acid to Ester

The principle behind this synthesis is the conversion of a carboxylic acid to an ester in the presence of an alcohol and a catalyst. While direct acid-catalyzed (Fischer) esterification is possible, a more efficient laboratory-scale method involves the formation of a more reactive intermediate, such as an acid chloride. This intermediate readily reacts with methanol to yield the desired methyl ester with high purity. This approach avoids the equilibrium limitations of Fischer esterification.

Detailed Experimental Protocol: Synthesis via Acid Chloride Intermediate

This protocol describes a robust, two-step, one-pot procedure starting from 5-(3-Pyridyl)isoxazole-3-carboxylic acid.

Materials:

-

5-(3-Pyridyl)isoxazole-3-carboxylic Acid[2]

-

Thionyl chloride (SOCl₂)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(3-Pyridyl)isoxazole-3-carboxylic acid (1.0 equivalent).

-

Solvent Addition: Add anhydrous DCM or THF to dissolve or suspend the starting material.

-

Acid Chloride Formation: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Solvent Removal: Once the formation of the acid chloride is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

Esterification: Re-dissolve the crude acid chloride intermediate in anhydrous methanol, which acts as both reactant and solvent.

-

Reflux: Heat the methanolic solution to reflux and maintain for 2-6 hours. Monitor the reaction by TLC until the intermediate is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a pure solid.

Visualization of Synthesis Workflow

Caption: Synthesis of the target ester via an acid chloride intermediate.

Core Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for guiding formulation and development efforts.

Data Summary Table

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₀H₈N₂O₃ | [3] |

| Molecular Weight | 204.18 g/mol | [4][5] |

| IUPAC Name | Methyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate | --- |

| CAS Number | 115049-31-9 | Inferred from supplier data |

| Physical State | White to off-white crystalline solid | Inferred from analogs like Methyl 5-phenyl-isoxazole-3-carboxylate[6] |

| Melting Point | Not experimentally determined. Predicted to be in the range of 80-120 °C. | Based on analogs; the phenyl analog melts at 81 °C[6] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform; sparingly soluble in water. | Based on structural polarity and data for similar compounds[6] |

| Lipophilicity (LogP) | Not experimentally determined. Predicted to be moderately lipophilic. | Computational prediction |

| pKa (Basicity) | Estimated pKaH ~3.5-4.5 for the pyridinium conjugate acid. | The pKa of pyridine (~5.2) is reduced by the electron-withdrawing isoxazole-carboxylate substituent[7] |

Analysis of Key Properties

-

Molecular Structure and Weight: The compound has a molecular formula of C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol .[3][4][5] This places it well within the typical range for small molecule drug candidates, adhering to general guidelines like Lipinski's Rule of Five.

-

Physical State and Solubility: As with many related heterocyclic compounds like Methyl 5-phenyl-isoxazole-3-carboxylate, it is expected to be a crystalline solid at room temperature.[6] Its polarity, derived from the ester and two nitrogen atoms, suggests solubility in polar organic solvents like alcohols and chlorinated solvents, with limited solubility in water. The pyridine nitrogen offers a site for salt formation, which can be exploited to significantly increase aqueous solubility if required.

-

Acidity and Basicity (pKa): The molecule lacks acidic protons. The most significant feature is the basic nitrogen atom of the pyridine ring. The pKa of pyridine is approximately 5.2. However, the isoxazole-carboxylate moiety at the 3-position is strongly electron-withdrawing, which decreases the electron density on the pyridine ring and thus reduces the basicity of the nitrogen atom. Therefore, the pKa of the conjugate acid is predicted to be lower than that of pyridine, likely in the 3.5-4.5 range.[7] This means the compound will be protonated and positively charged only in highly acidic environments (pH < 4).

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of bioactive molecules.

-

Central Nervous System (CNS) Agents: Its most direct application stems from its role as a precursor to modulators of nicotinic acetylcholine receptors (nAChRs).[2] These receptors are implicated in a variety of neurological processes, and their modulation is a key strategy for developing treatments for Alzheimer's disease, schizophrenia, and ADHD.

-

Kinase Inhibitors and Anti-Inflammatory Drugs: The structurally related 2-pyridyl isomer is used in the synthesis of kinase inhibitors and anti-inflammatory compounds.[4] This suggests that the 3-pyridyl scaffold could also be explored for similar targets, as pyridyl moieties are common features in ATP-mimetic kinase inhibitors.

-

Antitubercular and Antimicrobial Agents: The isoxazole core is present in numerous compounds with demonstrated antimicrobial activity. Specifically, derivatives of isoxazole carboxylic acid methyl esters have been investigated as promising agents against Mycobacterium tuberculosis.[8]

-

Agrochemicals: The parent acid is noted for its use as a building block for novel pesticides.[2] The stability and bioactivity associated with the isoxazole ring are valuable attributes in agrochemical design.

Conclusion

This compound is a high-value synthetic building block with a favorable physicochemical profile for drug discovery. Its defined structure, accessible synthesis, and the proven biological relevance of its constituent parts—the isoxazole ring and the pyridyl moiety—make it an important tool for medicinal chemists. The insights provided in this guide on its properties and synthesis are intended to facilitate its effective application in the development of next-generation therapeutics and other advanced chemical products.

References

- PubChem. Methyl 5-methylisoxazole-3-carboxylate. National Institutes of Health.

- ChemScene. Methyl 5-methyl-4-((3-nitro-1h-pyrazol-1-yl)methyl)isoxazole-3-carboxylate. methyl)isoxazole-3-carboxylate-1011350-32-5.html)

- National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022-06-23).

- PubChem. Methyl isoxazole-5-carboxylate. National Institutes of Health.

- Sigma-Aldrich. 5-Methylisoxazole-3-carboxylic acid.

- National Institutes of Health. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022-06-24).

- PubChem. Methyl 3-hydroxyisoxazole-5-carboxylate. National Institutes of Health.

- MySkinRecipes. Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate.

- ResearchGate. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015-03).

- MySkinRecipes. 5-(3-Pyridyl)isoxazole-3-carboxylic Acid.

- Santa Cruz Biotechnology. 5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid.

- ChemBK. METHYL 5-PHENYL-3-ISOXAZOLECARBOXYLATE. (2024-04-09).

- PubMed. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. (2022-10-25).

- PubMed. The recent progress of isoxazole in medicinal chemistry. (2018-07-23).

- Organic Chemistry Data. pKa Data Compiled by R. Williams. (2022-04-07).

Sources

- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-(3-Pyridyl)isoxazole-3-carboxylic Acid [myskinrecipes.com]

- 3. labcompare.com [labcompare.com]

- 4. Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate [myskinrecipes.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanism of Action of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate

Introduction

Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate is a heterocyclic compound featuring a central isoxazole ring substituted with a pyridyl group at the 5-position and a methyl carboxylate group at the 3-position. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs—the isoxazole and pyridine rings—are well-established pharmacophores present in a multitude of clinically relevant drugs.[1][2][3] The isoxazole scaffold is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] Similarly, the pyridine ring is a key component in many kinase inhibitors, where it often plays a crucial role in binding to the hinge region of the enzyme's ATP-binding pocket.[7][8]

This technical guide will, therefore, extrapolate from the known biological activities of structurally related compounds to propose and detail potential mechanisms of action for this compound. We will delve into hypothetical molecular interactions and outline a comprehensive experimental framework to investigate these postulations, providing researchers and drug development professionals with a robust starting point for their investigations.

Part 1: Postulated Mechanisms of Action

Based on the pharmacophoric features of this compound, we propose two primary potential mechanisms of action: kinase inhibition and cyclooxygenase (COX) inhibition, leading to anticancer and anti-inflammatory activities, respectively.

Kinase Inhibition: A Potential Anticancer Mechanism

The combination of the pyridine and isoxazole rings strongly suggests that this compound could function as a kinase inhibitor.[7][9] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10]

Hypothesized Molecular Interaction:

The pyridine nitrogen of the 3-pyridyl group can act as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide of a conserved residue in the hinge region of a kinase's ATP-binding site.[8] This interaction is a common feature of many ATP-competitive kinase inhibitors.[11] The isoxazole ring, being a planar aromatic system, can engage in π-π stacking or hydrophobic interactions with aromatic residues within the active site. The methyl carboxylate group could further enhance binding affinity through hydrogen bonding or dipole-dipole interactions with nearby amino acid side chains.

Caption: Hypothesized binding mode of this compound in a kinase active site.

Potential Downstream Effects:

By inhibiting a specific kinase, this compound could disrupt oncogenic signaling pathways, leading to:

-

Cell cycle arrest: Inhibition of cyclin-dependent kinases (CDKs).

-

Apoptosis: Blockade of survival pathways such as PI3K/Akt or MAPK.[4]

-

Inhibition of angiogenesis: Targeting vascular endothelial growth factor receptors (VEGFRs).

Cyclooxygenase (COX) Inhibition: A Potential Anti-inflammatory Mechanism

Many isoxazole-containing compounds exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[12][13] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[14]

Hypothesized Molecular Interaction:

The planar and hydrophobic nature of the isoxazole and pyridyl rings could allow this compound to bind within the hydrophobic channel of the COX active site, where the natural substrate, arachidonic acid, binds. The methyl carboxylate group could interact with polar residues at the apex of the active site, further stabilizing the complex. The 3-pyridyl substituent may confer selectivity for COX-2 over COX-1, as the COX-2 active site is slightly larger and has a side pocket that can accommodate bulkier substituents.

Caption: Hypothesized binding of this compound in the COX active site.

Potential Downstream Effects:

Inhibition of COX enzymes would lead to a reduction in prostaglandin synthesis, resulting in:

-

Anti-inflammatory effects: Decreased vasodilation, edema, and cytokine production.

-

Analgesic effects: Reduced sensitization of nociceptive nerve endings.

Part 2: Experimental Validation Protocols

To investigate the hypothesized mechanisms of action, a tiered experimental approach is recommended, starting with in vitro biochemical and cellular assays, followed by in vivo studies for promising candidates.

Investigating Kinase Inhibitory Activity

2.1.1 In Vitro Kinase Inhibition Assays

Objective: To determine if this compound directly inhibits the activity of a panel of protein kinases and to determine its potency (IC50).

Protocol:

-

Kinase Panel Screening:

-

Utilize a commercial kinase panel screening service (e.g., Reaction Biology, Eurofins) to test the compound at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >400 kinases).

-

-

IC50 Determination:

-

For any kinases showing significant inhibition (>50%) in the initial screen, perform dose-response assays to determine the IC50 value.

-

A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.[15]

-

Detailed Radiometric Assay Protocol (Example for Kinase X):

-

Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 5 µL of the compound dilution, 10 µL of a solution containing the substrate peptide and [γ-³²P]ATP (at the Km concentration for the specific kinase), and initiate the reaction by adding 10 µL of Kinase X.

-

Incubate for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding 5 µL of 3% phosphoric acid.

-

Spot 10 µL of the reaction mixture onto a P30 filtermat.

-

Wash the filtermat three times for 5 minutes in 75 mM phosphoric acid and once in methanol.

-

Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

-

Data Presentation:

| Kinase Target | IC50 (µM) | Selectivity Score (S10) |

| Kinase A | 0.5 ± 0.1 | 0.05 |

| Kinase B | 2.3 ± 0.4 | 0.2 |

| Kinase C | > 50 | - |

2.1.2 Cellular Assays

Objective: To determine if the compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.

Protocol (Western Blotting):

-

Culture a relevant cancer cell line (e.g., one known to be dependent on the identified target kinase).

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate and a primary antibody for the total protein as a loading control.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Investigating Anti-inflammatory Activity

2.2.1 In Vitro COX Inhibition Assays

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.[13]

Protocol (Colorimetric Assay):

-

Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).

-

The assay measures the peroxidase activity of COX.

-

In a 96-well plate, add the reaction buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound at various concentrations.

-

Incubate for a specified time at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

After a further incubation period, add a colorimetric substrate that is oxidized by the peroxidase activity, leading to a color change.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 15.2 ± 1.8 | 1.3 ± 0.2 | 11.7 |

| Celecoxib (Control) | 25.1 ± 2.5 | 0.08 ± 0.01 | 313.8 |

2.2.2 Cellular Assays for Anti-inflammatory Effects

Objective: To assess the ability of the compound to reduce the production of pro-inflammatory mediators in cells.

Protocol (LPS-induced Prostaglandin E2 (PGE2) Production in Macrophages):

-

Culture a macrophage cell line (e.g., RAW 264.7).

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

-

Determine the dose-dependent inhibition of PGE2 production.

Part 3: Synthesis

A plausible synthetic route for this compound involves the cycloaddition of a nitrile oxide with an appropriate alkyne.[16][17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. athmicbiotech.com [athmicbiotech.com]

- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Pyridyl-Substituted Isoxazoles

In the landscape of modern drug discovery, the isoxazole ring stands out as a "privileged scaffold"—a core molecular structure that is recurrently found in a multitude of biologically active compounds.[1][2] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and synthetic versatility.[3][4] When this potent core is functionalized with a pyridine moiety, a new dimension of chemical and biological potential is unlocked. The pyridine ring, a bioisostere of benzene, enhances water solubility, provides a hydrogen bond acceptor, and can critically influence the pharmacokinetic and pharmacodynamic profile of a molecule.[5]

This guide provides a comprehensive exploration of the diverse biological activities exhibited by pyridyl-substituted isoxazoles. We will move beyond a simple cataloging of effects to delve into the mechanistic underpinnings, the critical structure-activity relationships (SARs) that govern efficacy, and the practical experimental methodologies required to validate these findings. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.

Section 1: The Synthetic Foundation

The biological evaluation of any compound class is predicated on its synthetic accessibility. Pyridyl-substituted isoxazoles are primarily synthesized through 1,3-dipolar cycloaddition reactions, where a nitrile oxide (often generated in situ) reacts with an alkyne.[3] Another prominent method involves the reaction of hydroxylamine with β-dicarbonyl compounds.[1] More advanced strategies, such as the inverse-electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines, allow for the transformation of the isoxazole core itself into a substituted pyridine, offering a unique "scaffold hopping" approach to generate structural diversity.[6][7][8] The choice of synthetic route is critical as it dictates the achievable substitution patterns on both the isoxazole and pyridine rings, which in turn profoundly impacts biological activity.

Caption: Key synthetic routes to pyridyl-substituted isoxazoles.

Section 2: Spectrum of Biological Activities

The fusion of the pyridyl and isoxazole moieties has given rise to compounds with a wide array of pharmacological effects. This section will detail the most significant of these activities, supported by experimental data and mechanistic insights.

Antimicrobial Activity

A pressing global health challenge is the rise of multidrug-resistant (MDR) bacteria. Pyridyl-substituted isoxazoles have emerged as a promising class of antibacterial agents.

Key Insights & Causality: Novel series of pyridyl nitrofuranyl isoxazolines have demonstrated significant antibacterial activity against multiple drug-resistant (MDR) Staphylococcus strains.[9][10] Structure-activity relationship studies revealed that the presence of a piperazine linker between the pyridyl group and the isoxazoline ring is crucial for enhanced activity.[9][10] Specifically, 3-pyridyl analogues were found to be more potent than the corresponding 2- and 4-pyridyl isomers, achieving Minimum Inhibitory Concentrations (MICs) in the range of 4–32 µg/mL against MDR staphylococci.[9][10] This suggests that the spatial orientation and electronic properties conferred by the 3-pyridyl substitution, combined with the structural flexibility of the piperazine linker, are optimal for target engagement. Importantly, these active compounds showed favorable toxicity profiles, being non-toxic against human cell lines (WI-38 and HeLa), indicating a selective mechanism of action against bacterial targets.[9][10]

Other studies have shown that sulfonamide isoxazolo[5,4-b]pyridine derivatives exhibit notable activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.[11][12]

Data Presentation: Antibacterial Potency

| Compound Class | Linker | Pyridyl Position | Target Organism(s) | MIC Range (µg/mL) | Reference |

| Pyridyl Nitrofuranyl Isoxazolines | Piperazine | 3-pyridyl | MDR Staphylococcus spp. | 4 - 32 | [9][10] |

| Pyridyl Nitrofuranyl Isoxazolines | None | 3-pyridyl | MDR Staphylococcus spp. | > 32 | [9][10] |

| Sulfonamide Isoxazolo[5,4-b]pyridines | N/A | Fused | P. aeruginosa, E. coli | Active at 125-500 | [11][12] |

Anti-inflammatory and Analgesic Activity

Inflammation is a complex biological response implicated in numerous diseases.[13] Several pyridyl-substituted isoxazoles have been shown to possess significant anti-inflammatory, analgesic, and antipyretic properties.[14]

Mechanism of Action: COX Inhibition A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Certain pyridyl-isoxazole derivatives have been shown to be good inhibitors of COX-2 while showing weaker inhibition of the constitutively expressed COX-1 enzyme.[14] This selectivity is highly desirable as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. Molecular docking studies have confirmed that these compounds fit well into the active site of the COX-2 enzyme.[14] The anti-inflammatory effects have been validated in vivo using the formalin-induced paw edema model in rats.[14]

Caption: Inhibition of the Prostaglandin Synthesis Pathway by COX-2 selective Pyridyl-Isoxazoles.

Anticancer Activity

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Pyridyl-substituted isoxazoles have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

Key Insights & Targets:

-

Breast Cancer: Novel isoxazole derivatives have been specifically designed and synthesized to target breast cancer.[15] Certain compounds have shown marked activity against both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-435) cell lines, with some exhibiting greater selectivity and estrogen modulator activity than the standard drug tamoxifen.[15] Fused systems, such as sulfonamide isoxazolo[5,4-b]pyridines, have also shown the ability to inhibit the proliferation of the MCF-7 breast cancer cell line.[11] The modification of natural products like diosgenin with an isoxazole fraction containing a pyridine ring has also led to potent anticancer activity against MCF-7 cells.[16][17]

-

Other Cancers: The utility of these compounds extends beyond breast cancer. Isoxazole-modified natural products have shown efficacy against lung adenocarcinoma (A549).[16][17] Furthermore, newly designed isoxazole-substituted oxazolo[5,4-d]pyrimidines have been identified as potent inhibitors of human vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis, and have demonstrated significant cytotoxicity against colon cancer (HT29) cell lines.[18]

Caption: Anticancer applications of pyridyl-substituted isoxazoles.

Neuroprotective Effects

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[19] Isoxazole-substituted chromans have been investigated for their ability to protect against such damage.

Key Insights: In studies using the neuronal HT22 cell line, a model for oxidative stress-induced cell death, isoxazole-substituted chromans displayed high in vitro neuroprotective activity, with many analogues showing EC50 values below 1 µM.[19] The compounds were largely non-cytotoxic. The substitution pattern on the isoxazole ring was found to be critical, with 3-aryl-5-(chroman-5-yl)-isoxazoles demonstrating superior neuroprotective activity.[19] This suggests that the isoxazole moiety plays a key role in mediating the neuroprotective effects, potentially through antioxidant mechanisms or stabilization of neuronal membranes.[20]

Section 3: Experimental Protocols for Validation

Scientific integrity demands robust and reproducible experimental methods. The following protocols are self-validating systems for assessing the key biological activities discussed.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., MDR S. aureus ATCC strains)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Pyridyl-isoxazole test compounds, dissolved in DMSO

-

Negative control (broth + DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or plate reader

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in CAMHB directly in the 96-well plate to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL). The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (bacteria + standard antibiotic), a negative/sterility control (broth only), and a growth control (bacteria + broth + 1% DMSO).

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be confirmed by reading the optical density at 600 nm.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Principle: Carrageenan injection into a rat's paw induces a localized, acute inflammation. The ability of a test compound to reduce the resulting edema (swelling) is a measure of its anti-inflammatory activity.[13][14]

Materials:

-

Wistar rats (150-200g)

-

1% (w/v) Carrageenan solution in sterile saline

-

Test compounds (pyridyl-isoxazoles) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Vehicle control

-

Plebismometer or digital calipers to measure paw volume/thickness

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment. Fast animals overnight before the experiment but allow free access to water.

-

Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Standard Drug, and Test Compound groups (at various doses).

-

Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plebismometer.

-

Compound Administration: Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] * 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

-

Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Section 4: Conclusion and Future Directions

The pyridyl-substituted isoxazole scaffold represents a highly versatile and potent platform for the development of new therapeutic agents. The accumulated evidence strongly supports their efficacy in diverse fields, including infectious diseases, inflammation, oncology, and neurology. The key to their success lies in the synergistic interplay between the isoxazole core and the pyridyl substituent, which can be fine-tuned through synthetic chemistry to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Mechanism Deconvolution: For many of these compounds, particularly in anticancer and neuroprotective applications, the precise molecular targets remain to be fully elucidated. Advanced proteomic and genomic approaches can help identify binding partners and affected pathways.

-

Pharmacokinetic Optimization: While in vitro potency is high, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are required to translate this into in vivo efficacy. Modifications to improve solubility, metabolic stability, and oral bioavailability are critical next steps.

-

Expansion of Scope: The demonstrated success in several therapeutic areas warrants the exploration of pyridyl-isoxazoles against other targets, such as viral diseases and metabolic disorders.

By integrating rational design, robust synthetic chemistry, and rigorous biological validation, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical class.

References

-

El-Hawash, S. A. M., Soliman, R., Youssef, A. M., Ragab, H. M. A., Elzahhar, P. A. S., El-Ashmawey, I. M., Abdel Wahab, A. E., & Shaat, I. A. (n.d.). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. PubMed. Retrieved from [Link]

-

(2017). Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

(2017). Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species. ScienceDirect. Retrieved from [Link]

-

(n.d.). Synthesis of substituted 3-pyridyl-isoxazolidines. ResearchGate. Retrieved from [Link]

-

(n.d.). Substituted pyridines from isoxazoles: scope and mechanism. Royal Society of Chemistry. Retrieved from [Link]

-

(2022). Substituted pyridines from isoxazoles: scope and mechanism. Michigan State University. Retrieved from [Link]

-

(n.d.). Supercooperativity in platelet aggregation: substituted pyridyl isoxazoles, a new class of supercooperative platelet aggregation inhibitors. PubMed. Retrieved from [Link]

-

(n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. PubMed. Retrieved from [Link]

-

(2014). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. ResearchGate. Retrieved from [Link]

-

(2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Retrieved from [Link]

-

(2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. Retrieved from [Link]

-

(2018). Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent. PubMed. Retrieved from [Link]

-

(2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health. Retrieved from [Link]

-

(2018). The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. Retrieved from [Link]

-

(2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Royal Society of Chemistry. Retrieved from [Link]

-

(2023). Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. Retrieved from [Link]

-

(2023). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. Retrieved from [Link]

-

(2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. PubMed. Retrieved from [Link]

-

(2022). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. Retrieved from [Link]

-

(2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]

-

(2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health. Retrieved from [Link]

-

(2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Retrieved from [Link]

-

(2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. Retrieved from [Link]

-

(n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. Retrieved from [Link]

-

(n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]

-

(n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Retrieved from [Link]

-

(2011). Isoxazole substituted chromans against oxidative stress-induced neuronal damage. ScienceDirect. Retrieved from [Link]

-

(2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. Retrieved from [Link]

-

(2022). A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar. Retrieved from [Link]

-

(2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. PubMed. Retrieved from [Link]

-

(2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. PubMed. Retrieved from [Link]

-

(2021). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. MDPI. Retrieved from [Link]

-

(n.d.). Neuroprotective effects of gangliosides may involve inhibition of nitric oxide synthase. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

(n.d.). Neuroprotective effects of Lepidium meyenii (Maca). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpca.org [ijpca.org]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted pyridines from isoxazoles: scope and mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoxazole-3-Carboxylate Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Among its many isomeric forms and derivatives, the isoxazole-3-carboxylate and its corresponding carboxamide analogues have emerged as a particularly fruitful area of investigation, yielding compounds with a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, biological significance, and structure-activity relationships of isoxazole-3-carboxylate derivatives, offering field-proven insights for professionals in drug development.

The Strategic Advantage of the Isoxazole-3-Carboxylate Moiety

The isoxazole ring is not merely a passive linker. The proximity of the electronegative oxygen and nitrogen atoms creates a unique electronic distribution, influencing the molecule's dipole moment, hydrogen bonding capacity, and overall conformation. Placing a carboxylate or carboxamide group at the C3 position offers several strategic advantages in drug design:

-

Versatile Synthetic Handle: The carboxylic acid or ester at C3 is a key synthetic intermediate, readily converted into a diverse library of amides, esters, and other functional groups. This allows for extensive chemical space exploration to optimize potency, selectivity, and pharmacokinetic properties.

-

Key Pharmacophoric Element: The carboxamide linkage (-C(=O)NH-) is a classic hydrogen bond donor and acceptor, crucial for anchoring ligands into the active sites of enzymes and receptors.

-

Modulation of Physicochemical Properties: Derivatization at the C3-carboxylate position allows for fine-tuning of properties like solubility, lipophilicity (LogP), and membrane permeability, which are critical for drug efficacy and bioavailability.

Core Synthetic Strategies: Building the Scaffold

The construction of the isoxazole-3-carboxylate core is primarily achieved through two robust and highly versatile methodologies: the [3+2] cycloaddition reaction and the condensation of β-dicarbonyl compounds with hydroxylamine. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The [3+2] Dipolar Cycloaddition: A Convergent Approach

The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is the most prevalent and powerful method for assembling the isoxazole ring.[1][2] To achieve the desired 3-carboxylate regiochemistry, an alkyne bearing an electron-withdrawing group, such as an ester, is required.

Causality in Experimental Design: The regioselectivity of this reaction is governed by Frontier Molecular Orbital (FMO) theory.[3] The reaction is typically under HOMO(dipole)-LUMO(dipolarophile) control. An electron-withdrawing group on the alkyne lowers its LUMO energy, facilitating a rapid and regioselective reaction with the nitrile oxide's HOMO to yield the 3,5-disubstituted isoxazole.[3]

The nitrile oxide itself is a reactive intermediate, generated in situ from a stable precursor, most commonly an aldoxime or a hydroximoyl chloride.

Diagram of the 1,3-Dipolar Cycloaddition Pathway

Caption: General workflow for isoxazole-3-carboxylate synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

This protocol is a representative example of the 1,3-dipolar cycloaddition approach.

-

Step 1: Generation of the Nitrile Oxide Precursor (Benzhydroximoyl Chloride).

-

To a stirred solution of benzaldoxime (1.0 eq) in N,N-dimethylformamide (DMF), N-chlorosuccinimide (NCS) (1.05 eq) is added portion-wise at 0 °C.

-

Rationale: NCS acts as a mild chlorinating agent to convert the aldoxime into the more reactive hydroximoyl chloride. DMF is a suitable polar aprotic solvent for this transformation.

-

The reaction is stirred at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material. The mixture is then poured into ice water, and the precipitated product is filtered, washed with water, and dried.

-

-

Step 2: Cycloaddition Reaction.

-

The benzhydroximoyl chloride (1.0 eq) and ethyl propiolate (1.1 eq) are dissolved in a suitable solvent such as toluene or dichloromethane.

-

Triethylamine (Et3N) (1.2 eq) is added dropwise to the solution at room temperature.

-

Rationale: Triethylamine acts as a base to dehydrochlorinate the hydroximoyl chloride, generating the reactive benzonitrile oxide in situ. The nitrile oxide immediately reacts with the electron-deficient alkyne, ethyl propiolate, preventing its dimerization.

-

The reaction is stirred for 12-24 hours. Progress is monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure ethyl 5-phenylisoxazole-3-carboxylate.

-

Condensation from β-Ketoesters

An alternative and classical route involves the condensation of a β-ketoester with hydroxylamine. This method is particularly useful when the required β-ketoester is commercially available or easily accessible.

Causality in Experimental Design: The reaction proceeds via initial formation of an oxime at the more reactive ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the oxime oxygen onto the ester carbonyl, with subsequent dehydration to form the aromatic isoxazole ring. The pH of the reaction medium is critical; acidic conditions favor the formation of the 3,5-disubstituted isoxazole ester.[2]

Diagram of the β-Ketoester Condensation Pathway

Caption: Synthesis of isoxazoles from β-ketoesters and hydroxylamine.

Biological Activities and Therapeutic Potential

Isoxazole-3-carboxylate derivatives have demonstrated a wide spectrum of pharmacological activities, making them highly attractive scaffolds for drug discovery programs. The most prominent activities include anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant number of isoxazole derivatives, including the marketed drug Valdecoxib, function as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[4] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated strategy to achieve anti-inflammatory effects while minimizing gastrointestinal side effects.[5]

Mechanism of Action: Selective COX-2 inhibitors typically possess a sulfonamide or a similar group that can bind to a secondary, hydrophilic pocket present in the COX-2 active site but absent in COX-1. Molecular docking studies on isoxazole-3-carboxamide derivatives have shown that the isoxazole core and its substituents occupy the primary active site channel, while specific substitutions on the appended aryl rings can project into this secondary pocket, conferring selectivity.[5][6] For instance, a 3,4-dimethoxy substitution on one phenyl ring and a chloro group on another can effectively orient the 5-methylisoxazole ring toward this secondary pocket, enhancing COX-2 binding and selectivity.[5][6]

Signaling Pathway Diagram: COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by isoxazole-3-carboxamide derivatives.

Anticancer Activity: Induction of Apoptosis and Enzyme Inhibition

The isoxazole-3-carboxylate scaffold is prevalent in compounds exhibiting potent antiproliferative activity against various cancer cell lines.[7] The mechanisms are diverse and often depend on the specific substitution pattern of the derivative.

Mechanism of Action:

-

Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[8][9] This can be achieved through multiple pathways, including the activation of caspases (key executioner proteins in the apoptotic cascade), cell cycle arrest at checkpoints like G2/M, and disruption of key survival signaling pathways.[8] Some derivatives have been shown to trigger apoptosis by inhibiting heat shock protein 90 (HSP90), a chaperone protein essential for the stability and function of many oncoproteins.[8]

-

Enzyme Inhibition: Beyond COX-2, other enzymes crucial for cancer progression are targeted. For example, some isoxazole derivatives inhibit protein kinases like Pim-1, which are often overexpressed in cancers and contribute to cell survival and proliferation.[9] By blocking the ATP-binding site of these kinases, the derivatives shut down downstream signaling pathways, leading to cell death.[4]

Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)

-

Cell Culture: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized isoxazole-3-carboxamide derivatives for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-